An In-depth Technical Guide to 1,4-Dimethylpyridinium: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,4-Dimethylpyridinium: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1,4-dimethylpyridinium, a quaternary ammonium compound with significant applications in chemical synthesis and research. We will delve into its core chemical properties, molecular structure, synthesis protocols, and its emerging role in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile organic salt.
Introduction and Chemical Identity
1,4-Dimethylpyridinium is an organic salt that exists as a cation, typically paired with a halide anion such as iodide. Structurally, it is a derivative of pyridine where the nitrogen atom and the carbon atom at the 4-position are both methylated. This seemingly simple modification imparts specific chemical characteristics that make it a valuable building block and a subject of study in various chemical contexts. The most commonly available and studied form is 1,4-dimethylpyridinium iodide.
Molecular Structure and Identifiers
The foundational aspect of understanding any chemical compound lies in its structure and nomenclature. The 1,4-dimethylpyridinium cation consists of a six-membered aromatic pyridine ring. A methyl group is attached to the nitrogen atom, giving it a permanent positive charge, and another methyl group is substituted at the para-position (position 4) of the ring.
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IUPAC Name: 1,4-dimethylpyridin-1-ium iodide[1]
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CAS Number: 2301-80-6[1]
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Molecular Formula: C₇H₁₀IN[1]
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SMILES: CC1=CC=C.[I-][1]
Physicochemical Properties
The physical and chemical properties of 1,4-dimethylpyridinium iodide are crucial for its handling, storage, and application in experimental setups. These properties have been determined through various analytical techniques and are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 235.07 g/mol | [1] |
| Appearance | Colorless block-like crystals; Hygroscopic powder | [3][4] |
| Melting Point | 151-154 °C | [2][5] |
| Solubility | Methanol: 25 mg/mL (clear, colorless to yellow) | [2] |
| Hydrogen Bond Donor Count | 0 | [1][5] |
| Hydrogen Bond Acceptor Count | 1 | [1][5] |
| Rotatable Bond Count | 0 | [5] |
Synthesis and Experimental Protocol
The synthesis of 1,4-dimethylpyridinium iodide is a straightforward nucleophilic substitution reaction, specifically an N-alkylation of 4-methylpyridine. This reaction is a classic example of the quaternization of an amine.
Causality Behind Experimental Choices:
The choice of reactants, 4-methylpyridine (also known as γ-picoline) and iodomethane (methyl iodide), is based on their respective nucleophilic and electrophilic characters. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. Iodide is an excellent leaving group, facilitating the Sₙ2 reaction. 2-propanol is often used as the solvent because it can dissolve the reactants and, being a polar protic solvent, can stabilize the transition state. Gentle heating is applied to increase the reaction rate without causing significant side reactions or evaporation of the volatile iodomethane.[6] The product precipitates out of the solution upon cooling due to its ionic nature and lower solubility in 2-propanol compared to the reactants.
Detailed Synthesis Protocol for 1,4-Dimethylpyridinium Iodide:
This protocol is adapted from established literature procedures.[3]
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Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), combine 4-methylpyridine (0.10 mol) and iodomethane (0.10 mol).
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Solvent Addition: Add 20 mL of 2-propanol to the mixture.
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Reaction Initiation: Place the reaction vessel in a water bath and gently heat the solution to 323 K (50 °C) to initiate the reaction.[3]
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Reaction Progression: Once the solution reaches 323 K, remove it from the water bath and allow it to cool to room temperature. The formation of a precipitate should be observed.
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Crystallization and Isolation: After approximately 30 minutes of cooling, collect the resulting colorless, block-like crystals by vacuum filtration.[3]
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Washing and Drying: Wash the crystals with a small amount of cold 2-propanol to remove any unreacted starting materials and then dry them under vacuum. A typical yield for this reaction is around 89%.[3]
Caption: Synthesis workflow for 1,4-dimethylpyridinium iodide.
Crystallography and Structural Insights
X-ray crystallography studies of 1,4-dimethylpyridinium iodide have revealed detailed information about its solid-state structure. The crystal lattice is composed of 1,4-dimethylpyridinium cations and iodide anions.[7] A notable feature is that the asymmetric unit of the crystal can contain multiple independent cations and anions.[3][7] In the crystal packing, there are no significant intermolecular interactions, such as strong hydrogen bonds, between the cations and anions.[3][7] The arrangement appears to be primarily governed by electrostatic interactions. The crystal structure of related salts, such as the triiodide salt, has also been reported.[8]
Applications in Research and Drug Development
While 1,4-dimethylpyridinium itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry, and it serves as a useful synthetic intermediate.
Synthesis of Fluorescent Probes
1,4-Dimethylpyridinium iodide has been utilized in the synthesis of specialized fluorescent probes. For instance, it is a precursor for creating two-photon ratiometric fluorescent probes designed for imaging mitochondrial cysteine in living cells.[9] This application highlights its utility in developing advanced tools for biological research.
Relevance to 1,4-Dihydropyridine (DHP) Drugs
The pyridinium structure is the oxidized form of a dihydropyridine ring. 1,4-dihydropyridines are a major class of drugs used in the treatment of hypertension, acting as calcium channel blockers.[10][11] However, a significant drawback of DHP drugs is their photosensitivity, where they can be oxidized to the corresponding pyridine derivative, leading to a loss of pharmacological activity.[10] Therefore, understanding the properties of the oxidized pyridinium form, such as 1,4-dimethylpyridinium, is relevant to studying the degradation pathways and stability of DHP-based pharmaceuticals. Furthermore, some 1,4-DHP derivatives have shown potential in overcoming multi-drug resistance in cancer.[12][13]
Caption: Key applications and relationships of 1,4-dimethylpyridinium.
Safety and Handling
1,4-Dimethylpyridinium iodide is classified as a hazardous substance and requires careful handling.
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Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][14] It may also cause respiratory irritation (H335).[1][14]
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Precautions: When handling this compound, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[14] Avoid generating dust.[4] In case of spills, use dry clean-up procedures.[4]
It is crucial to consult the material safety data sheet (MSDS) before using this chemical.
Conclusion
1,4-Dimethylpyridinium, particularly in its iodide salt form, is a well-characterized organic compound with a straightforward synthesis. Its true value for researchers lies in its utility as a synthetic building block for more complex molecules, such as fluorescent probes for biological imaging. Furthermore, its structural relationship to the medicinally important 1,4-dihydropyridine class of drugs makes it a relevant compound for studies related to drug stability and degradation. Adherence to proper safety protocols is essential when working with this chemical.
References
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PubChem. (n.d.). 1,4-Dimethylpyridinium Iodide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Tan, X.-J., Sun, S.-X., Liu, S.-L., Ma, J.-P., & Xing, D.-X. (2005). 1,4-Dimethylpyridinium triiodide. Acta Crystallographica Section E: Structure Reports Online, 61(3), o756–o757. [Link]
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PubChemLite. (n.d.). 1,4-dimethylpyridinium iodide (C7H10N). Université du Luxembourg. Retrieved February 7, 2026, from [Link]
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Ioele, G., De Luca, M., Garofalo, A., & Ragno, G. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 726. [Link]
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Kumar, A., Kumar, A., Kumari, P., Kumar, V., & Singh, R. K. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry, 16. [Link]
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Reyes-Gutiérrez, P. E., Hernández-Vázquez, L., & Tamariz, J. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals, 15(11), 1332. [Link]
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